N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-(4-nitrophenoxy)acetamide
Description
N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
Molecular Formula |
C24H29N5O4 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C24H29N5O4/c1-3-28-22-9-4-18(14-21(22)26-23(28)15-27-12-10-17(2)11-13-27)25-24(30)16-33-20-7-5-19(6-8-20)29(31)32/h4-9,14,17H,3,10-13,15-16H2,1-2H3,(H,25,30) |
InChI Key |
XQATVQYODUWDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCC(CC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Nitro Group: The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents.
Final Coupling: The final step involves coupling the benzodiazole core with the piperidine moiety and the nitrophenoxy group under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzodiazole core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the benzodiazole core.
Scientific Research Applications
N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- N-Ethyl-2-(pyridin-4-yl)ethanamine
- 1-(1-Methyl-4-piperidinyl)piperazine
Uniqueness
N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE stands out due to its unique combination of a benzodiazole core, a piperidine moiety, and a nitrophenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
